molecular formula C21H32O4 B1665805 Ataprost CAS No. 83997-19-7

Ataprost

Katalognummer B1665805
CAS-Nummer: 83997-19-7
Molekulargewicht: 348.5 g/mol
InChI-Schlüssel: DKLGLHQHLFISGJ-ZXLAMGRHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ataprost inhibits platelet aggregation.

Wissenschaftliche Forschungsanwendungen

ATAC-Seq and Cancer Biology

Ataprost plays a significant role in cancer biology, as evidenced by ATAC-Seq (Assay for Transposase-Accessible Chromatin using sequencing) studies. Zhao et al. (2020) explored how ATAC-Seq contributes to understanding carcinogenesis, anticancer immunity, targeted therapy, and metastasis risk predictions, with leukemia being the most studied cancer type. The study emphasized ATAC-Seq's capabilities in detecting nucleic acids, making it advantageous for studying cancer mechanisms (Zhao et al., 2020).

ATAC-Seq in Epigenomic Profiling

Buenrostro et al. (2013) described ATAC-Seq as a rapid and sensitive method for integrative epigenomic analysis. This technique captures open chromatin sites and reveals the interplay between genomic locations of open chromatin, DNA-binding proteins, nucleosomes, and chromatin compaction at the nucleotide resolution (Buenrostro et al., 2013).

Chromatin Accessibility Genome-Wide

The study by Buenrostro et al. (2015) further details ATAC-Seq's role in mapping chromatin accessibility genome-wide. It demonstrates how ATAC-Seq probes DNA accessibility with hyperactive Tn5 transposase, which inserts sequencing adapters into accessible regions of chromatin. This makes it a fast and sensitive alternative to DNase-seq for assaying chromatin accessibility and MNase-seq for assaying nucleosome positions in accessible genome regions (Buenrostro et al., 2015).

Improved ATAC-Seq Protocol for Frozen Tissues

Corces et al. (2017) developed the Omni-ATAC protocol, an improved ATAC-Seq protocol that works across multiple applications with substantial improvement in signal-to-background ratio and information content. This protocol is particularly effective for profiling chromatin accessibility from archival frozen tissue samples, highlighting its application in studying disease-associated DNA elements in distinct human brain structures (Corces et al., 2017).

ATAC-Seq in Plant Genomics

Lu et al. (2016) combined ATAC-Seq with fluorescence-activated nuclei sorting (FANS) to identify and map open chromatin and TF-binding sites in plant genomes. This innovative application of ATAC-Seq in plant science helps understand the relationship between transcription factor binding, chromatin status, and the regulation of gene expression (Lu et al., 2016).

Eigenschaften

IUPAC Name

(5E)-5-[(3aS,4R,5R,6aS)-4-[(E,3S)-3-cyclopentyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c22-19(15-6-2-3-7-15)10-9-17-18-12-14(5-1-4-8-21(24)25)11-16(18)13-20(17)23/h5,9-10,15-20,22-23H,1-4,6-8,11-13H2,(H,24,25)/b10-9+,14-5+/t16-,17+,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLGLHQHLFISGJ-YLBFUXKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C=CC2C(CC3C2CC(=CCCCC(=O)O)C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/CCCC(=O)O)/C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ataprost

CAS RN

83997-19-7
Record name Ataprost [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083997197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATAPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M41LMG25QB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ataprost
Reactant of Route 2
Ataprost
Reactant of Route 3
Ataprost
Reactant of Route 4
Ataprost
Reactant of Route 5
Ataprost
Reactant of Route 6
Ataprost

Citations

For This Compound
34
Citations
T Uematsu, K Umemura, M Nakano… - … Journal of Clinical …, 1993 - europepmc.org
Ataprost alfadex [5 (E),-6, 9-deoxa-6, 9 alpha-methylene-15-cyclopentyl-16, 17, 18, 19, 20-pentanor-PGI2 alpha-cyclodextrin clathrate] is a novel PGI2 derivative. From animal studies, it …
Number of citations: 3 europepmc.org
T YAMAGUCHI, T OIDA, T HATOYAMA… - Drug Metabolism and …, 1994 - jstage.jst.go.jp
… The unchanged ataprost was not detected in urine and bile.< BR> 2. Ataprost was metabolized through oxidation of hydroxy group at C-15 posi tion, reduction of double bond, …
Number of citations: 0 www.jstage.jst.go.jp
T Fujii, H FURUKAWA, Y MATSUNAGA… - Yakuri to …, 1994 - pascal-francis.inist.fr
Pharmacokinetics and metabolism of a prostacyclin derivative, ataprost alfadex, in rats. II: Studies in female rats after single administration … Pharmacokinetics and metabolism of a …
Number of citations: 2 pascal-francis.inist.fr
T Fujii, H FURUKAWA, H AMEJIMA… - Yakuri to …, 1994 - pascal-francis.inist.fr
Pharmacokinetics and metabolism of a prostacyclin derivative, ataprost alfadex, in rats. III: Studies after repeated administration … Pharmacokinetics and metabolism of a prostacyclin …
Number of citations: 2 pascal-francis.inist.fr
T Fujii, H FURUKAWA, Y MATSUNAGA… - Yakuri to …, 1994 - pascal-francis.inist.fr
Pharmacokinetics and metabolism of a prostacyclin derivative, ataprost alfadex, in rats. I: Studies in male rats after single administration … Pharmacokinetics and metabolism of a …
Number of citations: 2 pascal-francis.inist.fr
MR Kozlowski - INPHARMA, 1992 - Springer
… • Ataprost reduced functional deterioration of the liver following warm ischaemia in rats. … Results of this study indicate that ataprost, Ono Pharmaceutical's prostaglandin analogue, …
Number of citations: 0 link.springer.com
X Leval, J Hanson, JL David, B Masereel… - Current medicinal …, 2004 - ingentaconnect.com
… The pharmacokinetic of ataprost was studied in 9 healthy male volunteers during and after iv infusion for 2 hours at the rates of 2.5 and 10 ng/kg/min. Both treatments were well tolerated …
Number of citations: 105 www.ingentaconnect.com
JM Dogné, X Leval, B Pirotte… - Expert Opinion on …, 2002 - Taylor & Francis
… The first claimed agents for the improvement of pulmonary circulation comprising as the active component PGI derivatives such as ataprost, iloprost and CH-169. The effects of various …
Number of citations: 6 www.tandfonline.com
J Geiger - Expert Opinion on Investigational Drugs, 2001 - Taylor & Francis
… potent anti-aggregatory action of ataprost (6) which showed higher potency in platelet inhibition than carboprostacyclin [88]. In a clinical study ataprost was effective in inhibiting platelet …
Number of citations: 61 www.tandfonline.com
JP Cazenave, C Gachet - Baillière's clinical haematology, 1997 - Elsevier
Anti-platelet drugs are used in clinical medicine to prevent thromboembolic complications of cardiovascular diseases. Among anti-platelet drugs, very little is known of their possible …
Number of citations: 35 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.